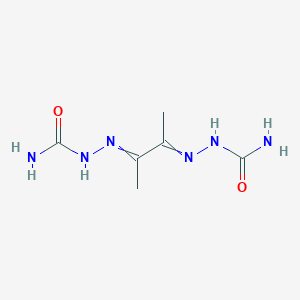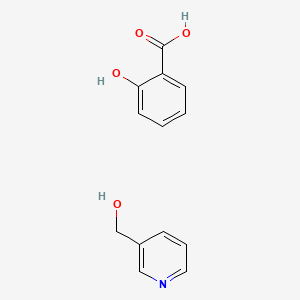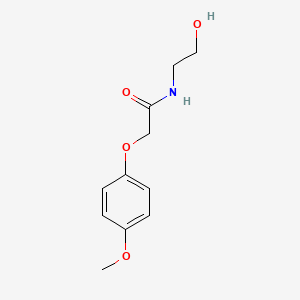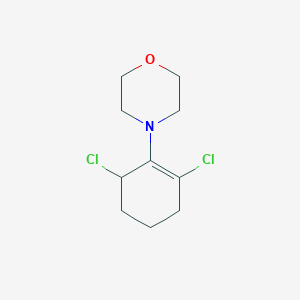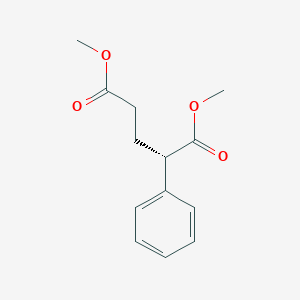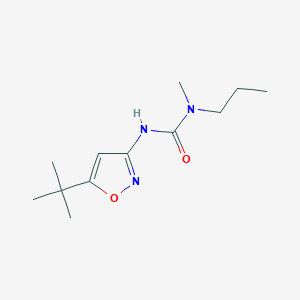
N'-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propylurea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a tert-butyl group attached to an oxazole ring, which is further connected to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propylurea typically involves the reaction of 5-tert-butyl-1,2-oxazole-3-carboxylic acid with N-methyl-N-propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propylurea may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea compounds.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-Butyl-1,2-oxazol-3-yl)propanamide
- N-(5-tert-Butyl-1,2-oxazol-3-yl)benzenesulfonamide
- N-(5-tert-Butyl-1,2-oxazol-3-yl)octanamide
Uniqueness
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propylurea is unique due to its specific structural features, such as the presence of both a tert-butyl group and a urea moiety
Properties
CAS No. |
55808-75-8 |
|---|---|
Molecular Formula |
C12H21N3O2 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
3-(5-tert-butyl-1,2-oxazol-3-yl)-1-methyl-1-propylurea |
InChI |
InChI=1S/C12H21N3O2/c1-6-7-15(5)11(16)13-10-8-9(17-14-10)12(2,3)4/h8H,6-7H2,1-5H3,(H,13,14,16) |
InChI Key |
VMEMYPZAZIWAGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C(=O)NC1=NOC(=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)

